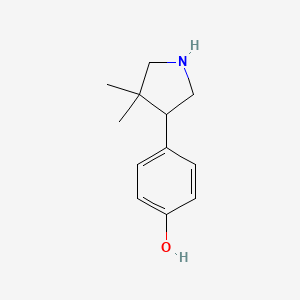![molecular formula C9H11ClN2O2S B13153962 4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a pyrrolidine ring, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a chlorinating agent to introduce the chloro group into the thiazole ring, followed by the addition of the pyrrolidine ring through a nucleophilic substitution reaction. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a thiazole derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of thiazole derivatives without the chloro substituent.
Substitution: Formation of new derivatives with different substituents in place of the chloro group.
Applications De Recherche Scientifique
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the thiazole ring can participate in binding interactions with these targets, leading to changes in their activity or function. The hydroxymethyl group can also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde: Lacks the chloro substituent.
4-Chloro-2-[3-(methyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the chloro and hydroxymethyl groups, which can influence its reactivity and interactions with molecular targets
Propriétés
Formule moléculaire |
C9H11ClN2O2S |
|---|---|
Poids moléculaire |
246.71 g/mol |
Nom IUPAC |
4-chloro-2-[3-(hydroxymethyl)pyrrolidin-1-yl]-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-7(5-14)15-9(11-8)12-2-1-6(3-12)4-13/h5-6,13H,1-4H2 |
Clé InChI |
YVVGGPMPQWLMIL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CO)C2=NC(=C(S2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)



![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)

![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)
![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)



